Synthesis and Characterization of 5-(Aminomethyl)pyridine-2-sulfonamide Dihydrochloride: A Comprehensive Technical Guide
Synthesis and Characterization of 5-(Aminomethyl)pyridine-2-sulfonamide Dihydrochloride: A Comprehensive Technical Guide
Introduction & Pharmacological Relevance
5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (CAS No.: 2375274-27-2) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. With a molecular weight of 260.14 g/mol (187.22 g/mol as the free base)[2], this compound serves as a critical pharmacophore in the development of novel therapeutics, most notably in the synthesis of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) inhibitors [3].
ENPP1 is a membrane-bound glycoprotein responsible for the hydrolysis of 2'3'-cGAMP. By inhibiting ENPP1, researchers can prevent cGAMP degradation, thereby enhancing STING (Stimulator of Interferon Genes) pathway activation[3]. This cascade stimulates the production of Type I Interferons (IFN) and elicits robust anti-tumor immune responses[3]. The aminomethylpyridine sulfonamide scaffold is also historically significant in the development of non-peptidic HIV protease inhibitors, such as Tipranavir derivatives, where the sulfonamide moiety forms critical hydrogen bonds within the protease S1 subsite[4].
Fig 1. ENPP1/STING signaling pathway highlighting the pharmacological role of the target scaffold.
Retrosynthetic Analysis & Route Selection
As a Senior Application Scientist, selecting a synthetic route requires balancing atom economy, chemoselectivity, and scalability. The most robust route to 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride begins with 5-cyanopyridine-2-sulfonyl chloride .
Causality of Experimental Choices
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Amidation of the Sulfonyl Chloride: The reaction of the sulfonyl chloride with ammonia is highly exothermic and rapid. Performing this at 0 °C suppresses competitive hydrolysis of the sulfonyl chloride to the sulfonic acid, ensuring high yields of the intermediate 5-cyanopyridine-2-sulfonamide[5].
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Chemoselective Nitrile Reduction: Reducing a nitrile to a primary amine often suffers from over-alkylation (dimerization), where the newly formed primary amine attacks the intermediate imine, yielding secondary or tertiary amines[5].
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The Role of Hydrochloric Acid: To prevent this dimerization, the catalytic hydrogenation is performed in the presence of stoichiometric HCl. The acid immediately traps the nascent primary amine as an ammonium salt, rendering it non-nucleophilic[6]. Furthermore, because the pyridine ring is also basic, the use of HCl directly furnishes the target molecule as a dihydrochloride salt . This salt form is highly crystalline, stable against oxidation, and exhibits superior aqueous solubility compared to the free base[2].
Fig 2. Two-step synthetic workflow for 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride.
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and high fidelity.
Step 1: Synthesis of 5-Cyanopyridine-2-sulfonamide
Objective: Convert 5-cyanopyridine-2-sulfonyl chloride to the corresponding sulfonamide.
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Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel. Purge the system with inert nitrogen.
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Reaction: Dissolve 5-cyanopyridine-2-sulfonyl chloride (10.0 g, 49.3 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C using an ice-water bath.
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Addition: Dropwise, add a solution of ammonia in THF (0.5 M, 250 mL, 125 mmol, ~2.5 eq) over 30 minutes. Maintain the internal temperature below 5 °C to prevent hydrolysis.
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IPC (In-Process Control): After 1 hour of stirring at room temperature, sample the reaction. LC-MS should indicate complete consumption of the starting material and the appearance of the product mass ( [M+H]+=184.0 ).
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Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Suspend the crude residue in cold water (50 mL) to dissolve ammonium chloride byproducts. Filter the resulting precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C overnight.
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Yield: Expected yield is 85-90% of 5-cyanopyridine-2-sulfonamide as a pale yellow solid.
Step 2: Catalytic Hydrogenation to the Dihydrochloride Salt
Objective: Chemoselective reduction of the nitrile to the primary amine salt.
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Setup: In a heavy-walled hydrogenation vessel (e.g., Parr shaker flask), suspend 5-cyanopyridine-2-sulfonamide (5.0 g, 27.3 mmol, 1.0 eq) in anhydrous Methanol (100 mL).
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Acidification: Slowly add a solution of 4M HCl in 1,4-dioxane (17.0 mL, 68.2 mmol, 2.5 eq). The solution will become homogeneous as the pyridine ring protonates.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.5 g, 10 wt%). Safety Note: Pd/C is highly pyrophoric; add under a blanket of nitrogen.
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Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas ( H2 ) three times. Pressurize the vessel to 40 psi with H2 and agitate at room temperature.
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IPC: Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours when pressure stabilizes. Verify via LC-MS (aliquot filtered through a syringe filter); target mass is [M+H]+=188.0 .
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Workup: Purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).
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Isolation: Concentrate the filtrate under reduced pressure until a thick slurry forms. Add diethyl ether (50 mL) to fully precipitate the dihydrochloride salt. Filter, wash with ether, and dry under high vacuum.
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Yield: Expected yield is >90% of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride as a white to off-white crystalline powder.
Analytical Characterization & Validation
To ensure the structural integrity and purity of the synthesized dihydrochloride salt, a comprehensive analytical suite is required. The expected quantitative data is summarized in the table below.
| Analytical Technique | Parameter / Signal | Expected Result & Structural Assignment |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 8.75 (d, J = 1.8 Hz, 1H) | Pyridine C6-H (Adjacent to N, highly deshielded) |
| δ 8.15 (dd, J = 8.0, 1.8 Hz, 1H) | Pyridine C4-H (Couples with C3 and C6) | |
| δ 7.95 (d, J = 8.0 Hz, 1H) | Pyridine C3-H (Adjacent to sulfonamide) | |
| δ 8.60 (br s, 3H) | -NH 3+ (Ammonium protons, exchangeable) | |
| δ 7.60 (br s, 2H) | -SO 2 NH 2 (Sulfonamide protons, exchangeable) | |
| δ 4.25 (q, J = 5.5 Hz, 2H) | -CH
2
| |
| 13 C NMR (100 MHz, DMSO- d6 ) | δ 158.2, 149.5, 138.4, 133.1, 121.8 | Pyridine aromatic carbons (C2, C6, C4, C5, C3) |
| δ 40.5 | Aliphatic carbon (-CH 2 -NH 2 ) | |
| HRMS (ESI-TOF) | [M+H]+ | Calculated for C 6 H 10 N 3 O 2 S: 188.0488 Found: ~188.0491 |
| FT-IR (ATR, cm −1 ) | 3300–2800 (broad) | N-H stretching (primary amine salt & sulfonamide) |
| 1335, 1160 | Asymmetric and Symmetric SO 2 stretching | |
| HPLC (C18, H 2 O/MeCN + 0.1% TFA) | Area % Purity | > 98.0% (UV detection at 254 nm) |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 145867303, 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride. Retrieved from[Link]
- Google Patents. CN115151253A - Phosphodiesterase inhibitors and their uses.
-
Turner, S. R., et al. (1998). Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]
- Google Patents. TWI287538B - Process for the preparation of 2-aminomethylpyridine.
Sources
- 1. 2-aminomethyl pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride | C6H11Cl2N3O2S | CID 145867303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN115151253A - Phosphodiesterase inhibitors and their uses - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TWI287538B - Process for the preparation of 2-aminomethylpyridine derivatives and for the preparation of 2-pyridylmethylbenzamide derivatives - Google Patents [patents.google.com]
